molecular formula C8H8BrFO2 B3125429 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene CAS No. 324769-11-1

2-Bromo-1-fluoro-3-(methoxymethoxy)benzene

Cat. No. B3125429
M. Wt: 235.05 g/mol
InChI Key: TXVXDHNBRRWKMW-UHFFFAOYSA-N
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Description

“2-Bromo-1-fluoro-3-(methoxymethoxy)benzene” is an organic compound with the molecular formula C8H8BrFO2 . It has a molecular weight of 235.05 . It is a liquid at room temperature and should be stored at 2-8°C .


Molecular Structure Analysis

The InChI code for “2-Bromo-1-fluoro-3-(methoxymethoxy)benzene” is 1S/C8H8BrFO2/c1-11-5-12-7-4-2-3-6 (10)8 (7)9/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Bromo-1-fluoro-3-(methoxymethoxy)benzene” is a liquid at room temperature . It has a molecular weight of 235.05 and a molecular formula of C8H8BrFO2 .

Scientific Research Applications

Antimicrobial Agents

One application of compounds structurally related to 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene is in the development of antimicrobial agents. For instance, (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, carrying various groups including bromo, fluoro, and methoxy on the benzene ring, have shown potent antimicrobial activity against a range of bacteria and fungi. These compounds often exhibit better activity than some reference drugs (Liaras et al., 2011).

Synthetic Chemistry

In synthetic chemistry, derivatives of 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene are used in various syntheses. For example, the reaction of 2-(dialkoxymethyl)phenyllithium compounds with nitriles leads to the synthesis of 1-substituted 3-alkoxy-1H-isoindoles. These compounds are generated from 1-bromo-2-(dialkoxymethyl)benzenes, demonstrating the versatility of bromo-fluoro-methoxymethoxy benzene derivatives in organic synthesis (Kuroda & Kobayashi, 2015).

Chemical Reactivity Studies

Compounds similar to 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene are used in studies to understand chemical reactivity and mechanisms. For example, the elimination reactions of 2-phenylsulphonylethyl bromide, chloride, and fluoride with methoxide ion in methanol provide insights into the reactivity order and the position of the elimination mechanism in the E2–E1 cB spectrum (Fiandanese et al., 1973).

Pharmaceutical Synthesis

Derivatives of 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene are integral in the synthesis of biologically active compounds. For instance, the total synthesis of naturally occurring dibromo-methoxymethylbenzene derivatives, which have potential biological activity, starts from related bromo-fluoro-methoxymethyl benzenes (Akbaba et al., 2010).

Safety And Hazards

This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-bromo-1-fluoro-3-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-5-12-7-4-2-3-6(10)8(7)9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVXDHNBRRWKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-fluoro-3-(methoxymethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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